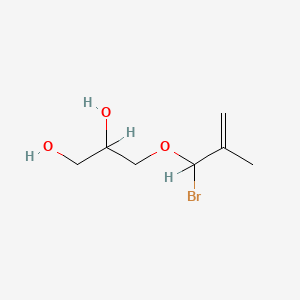
1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further connected to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with 1-bromo-2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted propanediols, such as 3-(2-methylallyloxy)-1,2-propanediol.
Oxidation: Products include epoxides and aldehydes.
Reduction: The major product is 3-(2-methylallyloxy)-1,2-propanediol.
Scientific Research Applications
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, which are mediated by specific reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylallyl bromide: A precursor in the synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
3-(2-Methylallyloxy)-1,2-propanediol: A product of nucleophilic substitution reactions involving 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
Epoxides and Aldehydes: Products of oxidation reactions.
Uniqueness
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is unique due to its specific structure, which combines an allylic bromide with a propanediol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
63834-57-1 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-(1-bromo-2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H13BrO3/c1-5(2)7(8)11-4-6(10)3-9/h6-7,9-10H,1,3-4H2,2H3 |
InChI Key |
PAQSTZTUDSARQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(OCC(CO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















